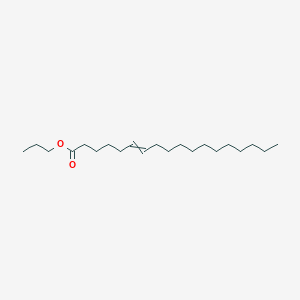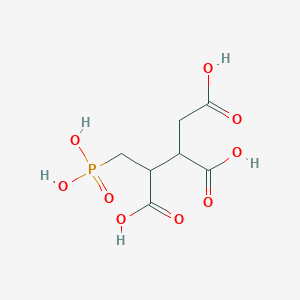
4-Phosphonobutane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phosphonobutane-1,2,3-tricarboxylic acid is an organophosphorus compound with the molecular formula C7H11O9P. It is known for its unique structure, which combines both phosphonic acid and carboxylic acid groups. This compound is widely used in various industrial applications due to its excellent scale and corrosion inhibition properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phosphonobutane-1,2,3-tricarboxylic acid typically involves the reaction of dialkyl phosphite with maleate ester under the influence of a catalyst to form an intermediate. This intermediate is then reacted with acrylate, followed by hydrolysis in an acidic medium to yield the final product .
Industrial Production Methods: In industrial settings, the production process involves the reaction of tetramethyl phosphonosuccinate with methyl acrylate or acrylonitrile in the presence of sodium methanolate as a catalyst. The resulting product is then hydrolyzed with dilute hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phosphonobutane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphonate compounds .
Wissenschaftliche Forschungsanwendungen
4-Phosphonobutane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a scale inhibitor in water treatment processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the paper, textile, and cement industries as a dispersant and stabilizer.
Wirkmechanismus
The mechanism of action of 4-Phosphonobutane-1,2,3-tricarboxylic acid involves its ability to chelate metal ions and inhibit scale formation. The compound’s phosphonic acid and carboxylic acid groups interact with metal ions, preventing them from precipitating and forming scale. This chelation process is crucial in various industrial applications, including water treatment and cooling systems .
Vergleich Mit ähnlichen Verbindungen
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic Acid: prop-1-ene-1,2,3-tricarboxylic acid
Trimesic Acid: benzene-1,3,5-tricarboxylic acid
Comparison: 4-Phosphonobutane-1,2,3-tricarboxylic acid is unique due to its combination of phosphonic acid and carboxylic acid groups, which provide it with superior chelating and scale inhibition properties compared to other tricarboxylic acids. Its ability to form stable complexes with various metal ions makes it highly effective in industrial applications .
Eigenschaften
CAS-Nummer |
51395-43-8 |
|---|---|
Molekularformel |
C7H11O9P |
Molekulargewicht |
270.13 g/mol |
IUPAC-Name |
4-phosphonobutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H11O9P/c8-5(9)1-3(6(10)11)4(7(12)13)2-17(14,15)16/h3-4H,1-2H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16) |
InChI-Schlüssel |
MYWGVBFSIIZBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CP(=O)(O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
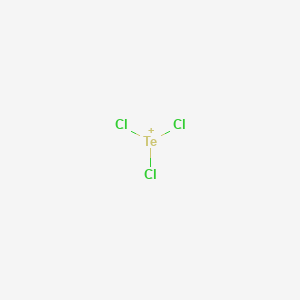
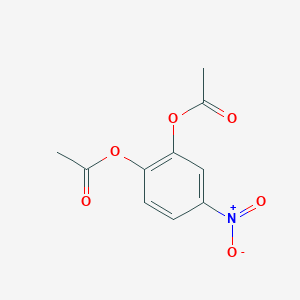
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)

![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
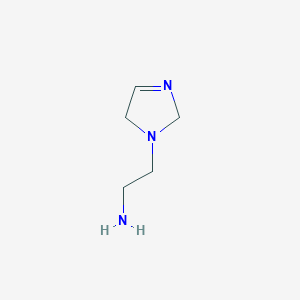
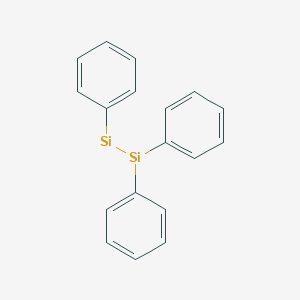
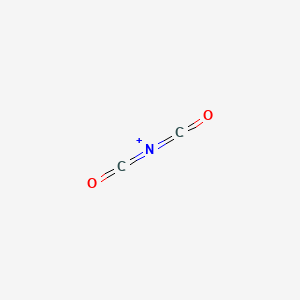
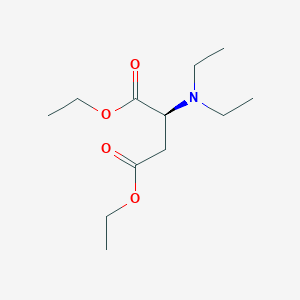
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
